1,2-Dichloropropane-d6

Overview

Description

1,2-Dichloropropane-d6, also known as Propylene dichloride, is a synthetic byproduct of epichlorohydrin . It is a colorless, flammable liquid with a sweet odor .

Synthesis Analysis

This compound is synthesized as a byproduct of epichlorohydrin . It is used for research applications, particularly in environmental analysis and as synthetic intermediates .

Molecular Structure Analysis

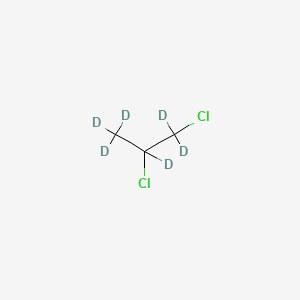

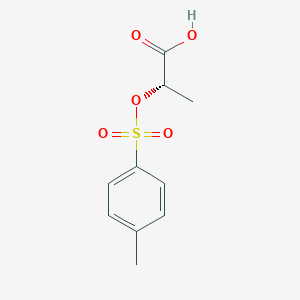

The molecular formula of this compound is CD3CD(Cl)CD2Cl . It has a molecular weight of 119.02 . The structure can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of 95-96 °C (lit.) and a melting point of -100 °C (lit.) . It has a density of 1.216 g/mL at 25 °C .

Scientific Research Applications

Environmental and Biological Impact Studies

- Groundwater Contamination: 1,2-Dichloropropane (1,2-DCP) has been detected in groundwater and is a component of soil disinfectants used in agriculture. Research focused on predicting future concentration levels in groundwater (Beugelink, 1989) (Beugelink, 1989).

- Toxicity and Carcinogenicity Studies: Several studies have explored the toxic and carcinogenic effects of 1,2-DCP. These include studies on liver toxicity, particularly focusing on the role of cytochrome P450 in liver damage (Yanagiba et al., 2016) and studies on the induction of tumors in liver and lung in rodents (Zhang et al., 2018) (Yanagiba et al., 2016), (Zhang et al., 2018).

- Impact on Human Health: Exposure to 1,2-DCP has been linked to a variety of health issues including renal failure, hepatic damage, and acute encephalopathy (Trevisan et al., 1988; Nucci et al., 1988; Kwak et al., 2018) (Trevisan et al., 1988), (Nucci et al., 1988), (Kwak et al., 2018).

Biochemical and Molecular Studies

- Metabolic Pathways and Mechanisms: Investigations into the metabolic pathways of 1,2-DCP have shown its conjugation with glutathione in the liver and subsequent excretion into bile, potentially contributing to cholangiocarcinoma risk (Toyoda et al., 2016) (Toyoda et al., 2016).

- Reductive Dechlorination and Detoxification: Research has been conducted on the reductive dechlorination of 1,2-DCP by anaerobic bacteria, which can transform it to less harmful compounds, thus aiding in environmental detoxification (Loffler et al., 1997; Ritalahti & Löffler, 2004) (Loffler et al., 1997), (Ritalahti & Löffler, 2004).

Impact on Skin and Dermatological Studies

- Allergic Contact Dermatitis: Studies have shown that 1,2-DCP can cause allergic contact dermatitis and skin sensitization (Baruffini et al., 1989; Jin et al., 2019) (Baruffini et al., 1989), (Jin et al., 2019).

Industrial and Occupational Exposure Studies

- Exposure and Health Monitoring: Studies have been conducted to establish health monitoring systems for workers exposed to 1,2-DCP, assessing the correlation between airborne and urinary concentrations (Park et al., 2020) (Park et al., 2020).

- Carcinogenicity in Industrial Settings: The carcinogenic risk associated with 1,2-DCP exposure, especially in industrial settings like offset printing companies, has been a subject of research (Ekuban et al., 2021) (Ekuban et al., 2021).

Safety and Hazards

1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

1,2-Dichloropropane-d6, also known as Propylene dichloride-d6 , is a synthetic compound More research is needed to identify the compound’s primary targets and their roles.

Mode of Action

It is known to be a highly flammable liquid and vapor . It can accumulate in low areas, forming explosive concentrations . .

Biochemical Pathways

It is known that 1,2-Dichloropropane is a synthetic byproduct of epichlorohydrin

Pharmacokinetics

One study indicates that 1,2-dichloropropane can distribute and accumulate in the blood, lung, liver, kidney, and abdominal fat of rats during and after inhalation exposure . .

Result of Action

It is known to be harmful if swallowed or inhaled, and it can cause eye irritation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a highly flammable liquid and vapor , and its vapors can accumulate in low areas to form explosive concentrations . Therefore, it should be stored at room temperature away from light and moisture . .

Biochemical Analysis

Biochemical Properties

1,2-Dichloropropane-d6, like its non-deuterated counterpart, is involved in biochemical reactions. It is metabolized predominantly through oxidation followed by glutathione conjugation, leading to the formation of mercapturic acids . This process involves various enzymes and biomolecules, including cytochrome P450 2E1 .

Cellular Effects

Exposure to this compound can have various effects on cells. High levels of exposure have been associated with damage to blood cells and liver cells . It has also been linked to tumor growth in the liver and mammary glands in animal studies .

Molecular Mechanism

The molecular mechanism of this compound involves the oxidation of the parent compound followed by glutathione conjugation . This leads to the formation of mercapturic acids. The process may also involve conjugation with lactate, forming carbon dioxide and acetyl Co-A .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been reported that repeated exposure to the compound can lead to liver and kidney damage

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, animals that breathed or ingested the compound for short periods of time suffered damage in the respiratory tract, blood cells, and liver . High doses can lead to severe symptoms such as coma and death .

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and glutathione conjugation . This process leads to the formation of mercapturic acids and may also involve conjugation with lactate .

Transport and Distribution

This compound is distributed throughout the body after absorption, with the highest levels found in the liver, kidney, and blood . It is also observed in the lung following inhalation exposure .

Properties

IUPAC Name |

1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRKFALVUDBJE-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-08-0 | |

| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloropropane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)

![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)

![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)